3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
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Biological Activity
Overview
The compound 3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18N4O4
- Molecular Weight : 318.35 g/mol
The compound features a unique oxadiazole ring structure that is substituted with methoxy and triazole groups, which are believed to enhance its solubility and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and inhibiting essential metabolic pathways. The minimum inhibitory concentration (MIC) values for selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to its antibacterial effects, the compound demonstrates antifungal activity against common pathogens such as Candida albicans. The compound's ability to inhibit fungal growth is attributed to its interference with ergosterol synthesis.
Anticancer Properties
The anticancer potential of the compound has been evaluated using various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 (lung cancer) | 10 |
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with bacterial cell membranes leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
Case Studies
A recent study explored the efficacy of this compound in a murine model of breast cancer. The treatment group exhibited a significant reduction in tumor size compared to the control group after four weeks of administration. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-18(22-24-25(12)14-6-5-7-15(11-14)26-2)20-21-19(23-29-20)13-8-9-16(27-3)17(10-13)28-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKZBABXRKUVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.